molecular formula C7H7F2NO B13603494 N-(2,3-Difluorobenzyl)hydroxylamine

N-(2,3-Difluorobenzyl)hydroxylamine

Cat. No.: B13603494
M. Wt: 159.13 g/mol
InChI Key: SJLVAHSYASYWIB-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)hydroxylamine is a fluorinated hydroxylamine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 3-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of protease inhibitors and other bioactive molecules. For example, it is employed in reductive amination reactions to synthesize pyrrolidine-based compounds, such as (R)-1-(N-(2,3-difluorobenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylic acid methyl ester, which has shown relevance in enzyme inhibition studies . The fluorine substituents enhance lipophilicity and metabolic stability, making the compound advantageous in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-Difluorobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Benzyl derivatives with various functional groups.

Scientific Research Applications

N-(2,3-Difluorobenzyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Binding Affinity

Table 1: Comparison of Binding Energies and Structural Features

Compound Name Structure Binding Energy (kcal/mol) Key Properties Applications References
N-(2,3-Difluorobenzyl)hydroxylamine Benzyl group with -NHOH and 2,3-difluoro substitution Not reported High lipophilicity, intermediate Synthetic intermediate
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Bis-hydroxylamine with benzoisothiazol core -8.7 High binding affinity Potential enzyme inhibitor
(Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2) Bis-hydroxylamine with alternative benzoisothiazol substitution -8.5 Moderate binding affinity Enzyme inhibition studies

Key Observations :

  • The bis-hydroxylamine derivatives (Compounds 1 and 2) exhibit higher binding affinities (up to -8.7 kcal/mol) compared to this compound, likely due to their extended conjugation and benzoisothiazol core, which enhances interactions with biological targets .
  • This compound lacks direct binding data but serves as a precursor in synthesizing molecules with demonstrated enzyme inhibitory activity, such as Cathepsin S (CatS) inhibitors .

Functional Analogues in Enzyme Inhibition

Table 2: Enzyme Inhibitors with Fluorinated Benzyl Groups

Compound Name Functional Group Target Enzyme IC₅₀/Activity Structural Advantage References
N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-... (Compound 29) Sulfonyl Cathepsin S 1–10 μM (CatS inhibition) Enhanced selectivity via sulfonyl
This compound derivatives Hydroxylamine Cathepsin C Not reported Reactive intermediate for conjugation
Gamma-glutamylhydroxamic acid Hydroxamic acid Glutamine synthetase ATP-dependent synthesis Measures carboxyl group activation

Key Observations :

  • Compound 29 (sulfonyl-based) demonstrates direct CatS inhibition, whereas this compound derivatives are precursors for inhibitors targeting related enzymes like CatC .
  • Hydroxamic acids (e.g., gamma-glutamylhydroxamic acid) require metal ions and ATP for synthesis, highlighting a mechanistic contrast with hydroxylamines, which participate in reductive amination without such cofactors .

Stability and Reactivity Comparisons

Key Observations :

  • This compound’s reactivity enables its use in complex syntheses, whereas secondary amines with similar substitution patterns face stability challenges, leading to discontinuation in commercial catalogs .
  • Bis-hydroxylamines exhibit superior stability due to aromatic conjugation, underscoring the importance of structural design in optimizing drug-like properties .

Biological Activity

N-(2,3-Difluorobenzyl)hydroxylamine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to a benzyl moiety that contains two fluorine atoms at the 2 and 3 positions. The molecular formula is C8H8F2N2OC_8H_8F_2N_2O, with a molecular weight of approximately 174.16 g/mol. The presence of fluorine atoms is significant as it can enhance the compound's biological activity by improving binding affinity and stability compared to non-fluorinated analogs.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been investigated for its efficacy against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair .

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Bacillus anthracis4

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus anthracis.

Enzyme Inhibition

This compound has also been studied as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune regulation and cancer progression. Inhibition of IDO1 can potentially enhance immune responses against tumors by preventing the degradation of tryptophan into kynurenine, which suppresses T-cell activity.

Inhibition Assays

In vitro assays demonstrated that this compound effectively inhibits IDO1 with an IC50 value in the low micromolar range. This positions it as a promising candidate for further development in cancer immunotherapy.

Case Studies

  • Antibacterial Efficacy : A study conducted on a library of N-hydroxylamine derivatives found that compounds similar to this compound showed broad-spectrum antibacterial effects. The study highlighted its potential as a new class of antimicrobial agents against drug-resistant bacteria .
  • Cancer Therapy : Research into IDO1 inhibitors has identified this compound as a lead compound due to its favorable binding characteristics and biological activity. Preclinical models indicated enhanced anti-tumor immunity when combined with checkpoint inhibitors.

Q & A

Advanced Research Questions

Q. How do contradictory data on metabolite formation (e.g., o-aminophenol vs. o-nitroso derivatives) arise in microsomal studies, and how should researchers address them?

  • Methodological Answer : Contradictions may stem from species-specific CYP expression (e.g., higher reductive activity in rat vs. oxidative in rabbit microsomes) or pH-dependent non-enzymatic degradation. Resolve by:

  • Conducting parallel incubations with/without NADPH to distinguish enzymatic vs. spontaneous pathways.
  • Using CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to partition metabolic contributions.
  • Validating findings with isotopically labeled analogs to track metabolite origins .

Q. What strategies mitigate genotoxicity risks associated with N-(2,3-Difluorobenzyl)hydroxylamine-derived reactive intermediates?

  • Methodological Answer : Screen for DNA adduct formation using 32^32P-postlabeling assays. Modify the benzyl group’s fluorine substitution pattern (e.g., para vs. ortho positions) to reduce electrophilic nitroso intermediate stability. Incorporate stabilizing moieties (e.g., spirocyclic groups) to limit reactive metabolite generation, as seen in related diazaspiro derivatives .

Q. How can researchers resolve discrepancies in plasma protein binding (PPB) data for acidic analogs of this compound to optimize pharmacokinetic profiles?

  • Methodological Answer : Apply equilibrium dialysis or ultrafiltration to measure unbound drug fractions. Use QSAR models to correlate fluorine substitution with PPB trends. Adjust lipophilicity via ester prodrug strategies (e.g., methyl ester derivatives) to enhance free drug availability, as demonstrated in CXCR2 antagonists like AZD5069 .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3,10-11H,4H2

InChI Key

SJLVAHSYASYWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNO

Origin of Product

United States

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